Lomeguatrib
Lomeguatrib
Potent O6-methylguanine-DNA methyltransferase (MGMT) inhibitor (IC50 = 9 nM). Inhibits recombinant human ATase (IC50 = 5 nM). Shows antitumor effects in vivo. Enhances antitumor effects of temozolomide.
O6-Methylguanine-DNA methyltransferase (MGMT) is a DNA repair protein which removes an alkyl group from the O6 position on guanine in an autoinactivating reaction. Although important in normal DNA repair, this reaction confers resistance to treatments that use O6-alkylating agents to produce cytotoxicity, e.g., in cancer. Lomeguatrib is a modified quanine base which acts as a pseudosubstrate inactivator of MGMT (IC50 = ~3 nM). A non-toxic compound, lomeguatrib completely inactivates MGMT in human prostate and colorectal tumors when given as a single 120 mg oral dose and in primary central nervous system cancers at 160 mg.
Lomeguatrib, also known as PaTrin-2, is a potent Inhibitor of O6-Alkylguanine-DNA-Alkyltransferase. Lomeguatrib is also a nontoxic low-molecular weight pseudosubstrate that has the ability to inactivate MGMT. Lomeguatrib can be used with temozolomide (TMZ) for GBM treatment.
O6-Methylguanine-DNA methyltransferase (MGMT) is a DNA repair protein which removes an alkyl group from the O6 position on guanine in an autoinactivating reaction. Although important in normal DNA repair, this reaction confers resistance to treatments that use O6-alkylating agents to produce cytotoxicity, e.g., in cancer. Lomeguatrib is a modified quanine base which acts as a pseudosubstrate inactivator of MGMT (IC50 = ~3 nM). A non-toxic compound, lomeguatrib completely inactivates MGMT in human prostate and colorectal tumors when given as a single 120 mg oral dose and in primary central nervous system cancers at 160 mg.
Lomeguatrib, also known as PaTrin-2, is a potent Inhibitor of O6-Alkylguanine-DNA-Alkyltransferase. Lomeguatrib is also a nontoxic low-molecular weight pseudosubstrate that has the ability to inactivate MGMT. Lomeguatrib can be used with temozolomide (TMZ) for GBM treatment.
Brand Name:
Vulcanchem
CAS No.:
192441-08-0
VCID:
VC0533486
InChI:
InChI=1S/C10H8BrN5OS/c11-5-1-6(18-3-5)2-17-9-7-8(14-4-13-7)15-10(12)16-9/h1,3-4H,2H2,(H3,12,13,14,15,16)
SMILES:
C1=C(SC=C1Br)COC2=NC(=NC3=C2NC=N3)N
Molecular Formula:
C10H8BrN5OS
Molecular Weight:
326.17 g/mol
Lomeguatrib
CAS No.: 192441-08-0
Cat. No.: VC0533486
Molecular Formula: C10H8BrN5OS
Molecular Weight: 326.17 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent O6-methylguanine-DNA methyltransferase (MGMT) inhibitor (IC50 = 9 nM). Inhibits recombinant human ATase (IC50 = 5 nM). Shows antitumor effects in vivo. Enhances antitumor effects of temozolomide. O6-Methylguanine-DNA methyltransferase (MGMT) is a DNA repair protein which removes an alkyl group from the O6 position on guanine in an autoinactivating reaction. Although important in normal DNA repair, this reaction confers resistance to treatments that use O6-alkylating agents to produce cytotoxicity, e.g., in cancer. Lomeguatrib is a modified quanine base which acts as a pseudosubstrate inactivator of MGMT (IC50 = ~3 nM). A non-toxic compound, lomeguatrib completely inactivates MGMT in human prostate and colorectal tumors when given as a single 120 mg oral dose and in primary central nervous system cancers at 160 mg. Lomeguatrib, also known as PaTrin-2, is a potent Inhibitor of O6-Alkylguanine-DNA-Alkyltransferase. Lomeguatrib is also a nontoxic low-molecular weight pseudosubstrate that has the ability to inactivate MGMT. Lomeguatrib can be used with temozolomide (TMZ) for GBM treatment. |
|---|---|
| CAS No. | 192441-08-0 |
| Molecular Formula | C10H8BrN5OS |
| Molecular Weight | 326.17 g/mol |
| IUPAC Name | 6-[(4-bromothiophen-2-yl)methoxy]-7H-purin-2-amine |
| Standard InChI | InChI=1S/C10H8BrN5OS/c11-5-1-6(18-3-5)2-17-9-7-8(14-4-13-7)15-10(12)16-9/h1,3-4H,2H2,(H3,12,13,14,15,16) |
| Standard InChI Key | JUJPKFNFCWJBCX-UHFFFAOYSA-N |
| SMILES | C1=C(SC=C1Br)COC2=NC(=NC3=C2NC=N3)N |
| Canonical SMILES | C1=C(SC=C1Br)COC2=NC(=NC3=C2NC=N3)N |
| Appearance | Off-white to grey solid powder |
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